molecular formula C9H12BrNO B13584799 [2-Bromo-6-(dimethylamino)phenyl]methanol

[2-Bromo-6-(dimethylamino)phenyl]methanol

Cat. No.: B13584799
M. Wt: 230.10 g/mol
InChI Key: JHZNSJZKNGEQGV-UHFFFAOYSA-N
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Description

[2-Bromo-6-(dimethylamino)phenyl]methanol: is an organic compound with the molecular formula C9H12BrNO It is a brominated phenylmethanol derivative with a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-6-(dimethylamino)phenyl]methanol typically involves the bromination of 2-(dimethylamino)phenylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Bromo-6-(dimethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: [2-Bromo-6-(dimethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Bromo-6-(dimethylamino)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • [2-Bromo-4-(dimethylamino)phenyl]methanol
  • [2-Bromo-6-(methylamino)phenyl]methanol
  • [2-Chloro-6-(dimethylamino)phenyl]methanol

Comparison: [2-Bromo-6-(dimethylamino)phenyl]methanol is unique due to the specific positioning of the bromine and dimethylamino groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and potency in various applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

[2-bromo-6-(dimethylamino)phenyl]methanol

InChI

InChI=1S/C9H12BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3

InChI Key

JHZNSJZKNGEQGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)CO

Origin of Product

United States

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